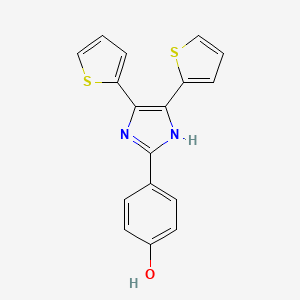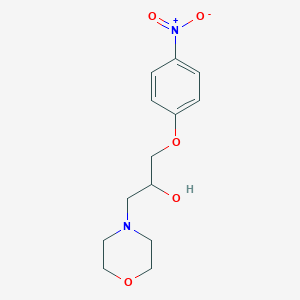![molecular formula C23H21BrN4O2 B5150578 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide, also known as BMQAH, is a novel quinazoline derivative that has gained attention in the scientific community due to its potential pharmaceutical applications. BMQAH is a heterocyclic compound that contains a quinazoline ring system and a hydrazide functional group. The compound has shown promising results in various scientific studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. The compound has been found to inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and NF-κB, which are involved in the inflammatory response, cancer progression, and oxidative stress.
Biochemical and Physiological Effects:
2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been found to be stable under various experimental conditions. However, the compound has poor solubility in water, which can limit its use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which can limit its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide. One potential direction is to explore the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to explore the compound's mechanism of action and its potential to interact with other drugs and compounds. Finally, future studies should explore the compound's potential for in vivo applications and its safety and toxicity profile.
Synthesemethoden
The synthesis of 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with 4-methoxybenzaldehyde to form 2-(4-methoxybenzylideneamino)benzoic acid. This intermediate product is then reacted with phenylhydrazine to form 2-[2-(4-methoxyphenyl)hydrazinylidene]benzoic acid hydrazide. The final step involves the bromination of the phenyl ring to form 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has been extensively studied for its potential pharmaceutical applications. The compound has shown promising results in various scientific studies, which have explored its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Eigenschaften
IUPAC Name |
2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O2/c1-30-18-10-7-16(8-11-18)23-26-20-12-9-17(24)13-19(20)22(15-5-3-2-4-6-15)28(23)14-21(29)27-25/h2-13,22H,14,25H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRGGQBYRILMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)NN)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5150507.png)

![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)


![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)